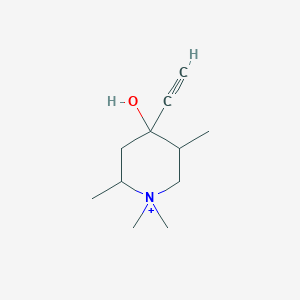
4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium is an organic compound characterized by the presence of an ethynyl group, a hydroxy group, and a hexahydropyridinium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule that contains the hexahydropyridinium ring. The ethynyl group can be introduced through a reaction with an alkyne, while the hydroxy group can be added via hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethynyl group can produce an alkane.
Aplicaciones Científicas De Investigación
4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium involves its interaction with specific molecular targets and pathways. The ethynyl and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium include:
- 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridine
- 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydroquinolinium
Uniqueness
The uniqueness of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium lies in its specific combination of functional groups and the hexahydropyridinium ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H20NO+ |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
4-ethynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol |
InChI |
InChI=1S/C11H20NO/c1-6-11(13)7-10(3)12(4,5)8-9(11)2/h1,9-10,13H,7-8H2,2-5H3/q+1 |
Clave InChI |
GRWLMGUBLGXQIT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C[N+]1(C)C)C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B14945946.png)
![2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14945949.png)

![2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945956.png)
![N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B14945964.png)
![5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B14945969.png)
![2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid](/img/structure/B14945985.png)
![2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B14945991.png)
![1'-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B14945997.png)
![2H-benzo[3,4-d]1,3-dioxolen-5-yl{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amin e](/img/structure/B14946002.png)
![N-(4-{[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14946010.png)
![1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B14946011.png)

![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)
